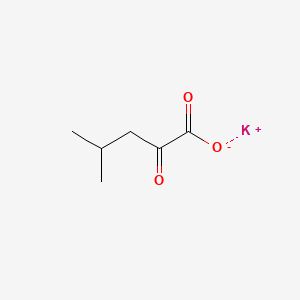

4-metil-2-oxovalerato de potasio

Descripción general

Descripción

It is a potassium salt of 4-methyl-2-oxovaleric acid, which is a key intermediate in the metabolic pathway of the essential amino acid leucine . This compound is commonly used in biochemical research and has various applications in organic synthesis and industrial processes.

Aplicaciones Científicas De Investigación

Potassium 4-methyl-2-oxovalerate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

Biology: It serves as a metabolic intermediate in the study of leucine metabolism and related pathways.

Medicine: It is used in research on metabolic disorders such as Maple syrup urine disease, where it accumulates due to enzyme deficiencies.

Industry: It is employed in the synthesis of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

Target of Action

Potassium 4-methyl-2-oxovalerate, also known as α-Ketoisocaproic acid (α-KIC), is a metabolic intermediate in the metabolic pathway for L-leucine . Leucine is an essential amino acid, and its degradation is critical for many biological duties .

Mode of Action

α-KIC is produced in one of the first steps of the leucine degradation pathway by branched-chain amino acid aminotransferase. This enzyme transfers the amine on L-leucine onto alpha ketoglutarate, replacing that amine with a ketone .

Biochemical Pathways

The degradation of L-leucine in the muscle to α-KIC allows for the production of the amino acids alanine and glutamate . In the liver, α-KIC can be converted to a vast number of compounds depending on the enzymes and cofactors present, including cholesterol, acetyl-CoA, isovaleryl-CoA, and other biological molecules . Isovaleryl-CoA is the main compound synthesized from α-KIC .

Result of Action

α-KIC is a key metabolite present in the urine of people with Maple syrup urine disease, along with other branched-chain amino acids . Derivatives of α-KIC have been studied in humans for their ability to improve physical performance during anaerobic exercise as a supplemental bridge between short-term and long-term exercise supplements .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium 4-methyl-2-oxovalerate can be synthesized through the reaction of 4-methyl-2-oxovaleric acid with potassium hydroxide. The reaction typically involves dissolving 4-methyl-2-oxovaleric acid in water, followed by the addition of potassium hydroxide to form the potassium salt. The reaction is carried out at room temperature and the product is obtained by evaporating the solvent .

Industrial Production Methods: In industrial settings, potassium 4-methyl-2-oxovalerate is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: Potassium 4-methyl-2-oxovalerate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methyl-2-oxovaleric acid.

Reduction: It can be reduced to form 4-methyl-2-hydroxyvaleric acid.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: 4-methyl-2-oxovaleric acid.

Reduction: 4-methyl-2-hydroxyvaleric acid.

Substitution: Various alkyl or acyl derivatives depending on the reagents used.

Comparación Con Compuestos Similares

4-methyl-2-oxovaleric acid: The parent acid of potassium 4-methyl-2-oxovalerate.

Sodium 4-methyl-2-oxovalerate: The sodium salt of 4-methyl-2-oxovaleric acid.

4-methyl-2-hydroxyvaleric acid: A reduced form of 4-methyl-2-oxovaleric acid.

Uniqueness: Potassium 4-methyl-2-oxovalerate is unique due to its specific role in leucine metabolism and its ability to form stable salts with potassium. This stability makes it a valuable reagent in biochemical and industrial applications .

Actividad Biológica

Potassium 4-methyl-2-oxovalerate, also known as potassium α-ketoisocaproate, is a potassium salt of 4-methyl-2-oxovaleric acid. This compound plays a significant role in various biological processes, particularly in amino acid metabolism and energy production. This article delves into the biological activity of potassium 4-methyl-2-oxovalerate, highlighting its metabolic pathways, applications in research, and implications for health.

Potassium 4-methyl-2-oxovalerate has the molecular formula and a molar mass of approximately 168.23 g/mol. It can be synthesized through the reaction of 4-methyl-2-oxovaleric acid with potassium hydroxide, typically at room temperature. The resulting product is purified through crystallization or other methods to ensure high yield and purity .

Metabolic Role

Amino Acid Metabolism:

Potassium 4-methyl-2-oxovalerate is primarily involved in the metabolism of branched-chain amino acids (BCAAs), particularly leucine. It acts as an intermediate in the catabolism of BCAAs, participating in the branched-chain α-keto acid dehydrogenase complex (BCKDC) pathway. This pathway is crucial for converting BCAAs into usable energy forms, influencing overall energy homeostasis.

Energy Production:

Research indicates that potassium 4-methyl-2-oxovalerate may influence energy production pathways by modulating mitochondrial function and fatty acid oxidation. Studies utilizing radiolabeled forms of the compound have shown its utility in tracing metabolic fluxes related to leucine metabolism, thereby providing insights into energy dynamics within cells .

Case Studies

-

Maple Syrup Urine Disease (MSUD):

In patients with MSUD, there is a deficiency in the enzymes responsible for metabolizing BCAAs, leading to an accumulation of α-keto acids like potassium 4-methyl-2-oxovalerate. Clinical studies have shown that managing dietary intake of leucine can help mitigate symptoms associated with this condition, highlighting the compound's relevance in metabolic disorders . -

Cancer Metabolism:

Altered levels of potassium 4-methyl-2-oxovalerate have been studied as potential biomarkers for certain cancers. Research suggests that its concentration may correlate with metabolic changes in tumor cells, indicating its role in cancer metabolism .

Applications in Research

Potassium 4-methyl-2-oxovalerate serves multiple purposes in scientific research:

- Metabolic Studies: It is utilized to investigate leucine catabolism and assess the activity of BCKDC, providing valuable data on mitochondrial function and metabolic regulation.

- Organic Synthesis: The compound is employed as a reagent in organic synthesis for preparing various derivatives, showcasing its versatility in chemical applications .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sodium Ketoisocaproate | C6H9NaO3 | Involved in amino acid metabolism |

| Sodium Alpha-ketoisocaproate | C6H9NaO3 | Related to branched-chain amino acids |

| Sodium 3-Methyl-2-Oxobutanoate | C5H7NaO3 | Used in similar metabolic studies |

The table above illustrates how potassium 4-methyl-2-oxovalerate compares with other similar compounds involved in amino acid metabolism, emphasizing its unique role due to its specific structure and function.

Propiedades

IUPAC Name |

potassium;4-methyl-2-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.K/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVGRCMWWGZGED-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239632 | |

| Record name | Potassium 4-methyl-2-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93778-31-5 | |

| Record name | Ketoisocaproate potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093778315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 4-methyl-2-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-methyl-2-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOISOCAPROATE POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS2MTD1FEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.